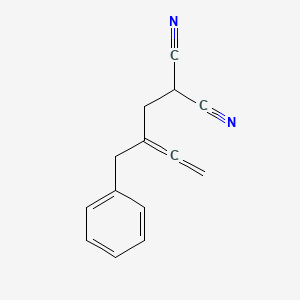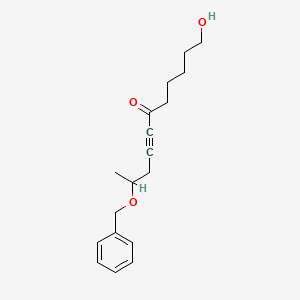![molecular formula C14H12N2O3S B14225134 N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide CAS No. 628702-33-0](/img/structure/B14225134.png)
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide is an organic compound that features a benzamide core with a nitrophenylmethyl and a sulfanyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide typically involves the reaction of 4-nitrobenzyl chloride with 2-mercaptobenzamide in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like ethanol or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for better efficiency and control.
化学反応の分析
Types of Reactions
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Aminobenzamide derivatives
Substitution: Various substituted benzamide derivatives
科学的研究の応用
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways.
類似化合物との比較
Similar Compounds
- N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzoic acid
- N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzylamine
- N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzyl alcohol
Uniqueness
N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.
特性
CAS番号 |
628702-33-0 |
|---|---|
分子式 |
C14H12N2O3S |
分子量 |
288.32 g/mol |
IUPAC名 |
N-[(4-nitrophenyl)methyl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C14H12N2O3S/c17-14(12-3-1-2-4-13(12)20)15-9-10-5-7-11(8-6-10)16(18)19/h1-8,20H,9H2,(H,15,17) |
InChIキー |
BTMQZWDMVIGYJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


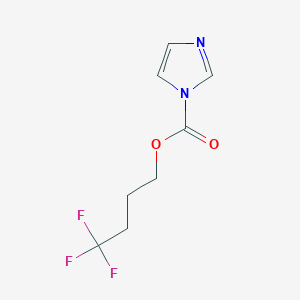
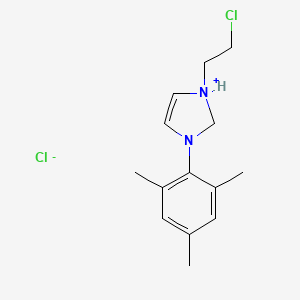
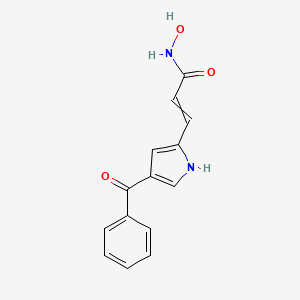
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
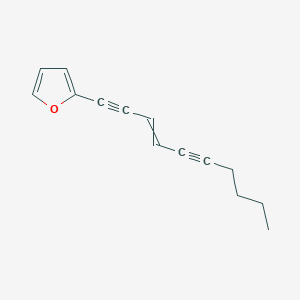
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
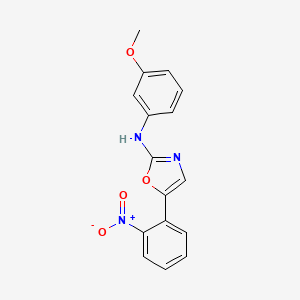
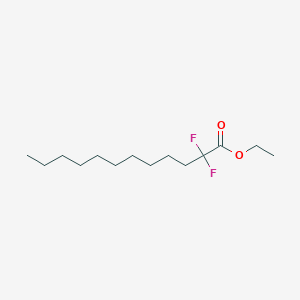
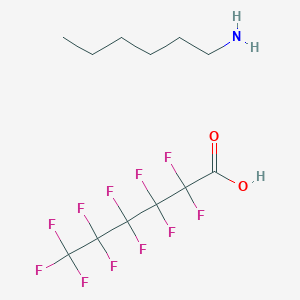
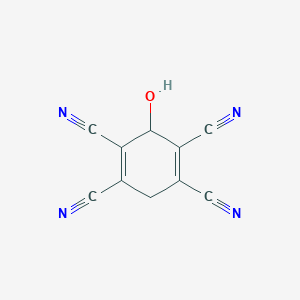
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)

